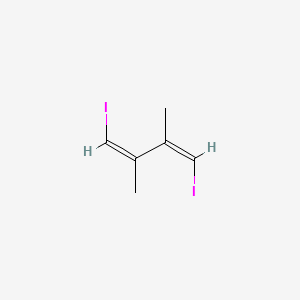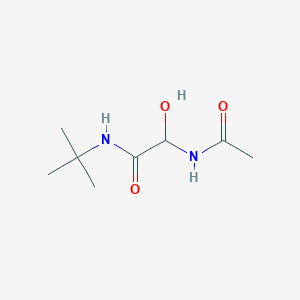![molecular formula C17H27N6S.Cl3Zn<br>C17H27Cl3N6SZn B13782502 5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) CAS No. 83984-92-3](/img/structure/B13782502.png)
5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazolium core, which is a five-membered ring containing sulfur and nitrogen atoms, and is further functionalized with diisopropylamino and dimethylamino groups. The presence of the azo group (N=N) linking the phenyl and thiadiazolium moieties adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic conditions.
Introduction of the Azo Group: The azo group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Functionalization with Amino Groups: The diisopropylamino and dimethylamino groups are introduced through nucleophilic substitution reactions, where the corresponding amines react with suitable electrophilic intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form hydrazo compounds, which may further decompose into amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydrazo compounds and amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments, owing to its vibrant color and stability.
作用机制
The mechanism of action of 5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The azo group can participate in electron transfer reactions, while the amino groups can form hydrogen bonds and other interactions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)azobenzene: Shares the azo group and dimethylamino functionality but lacks the thiadiazolium core.
2-(Diisopropylamino)thiadiazole: Contains the thiadiazolium ring and diisopropylamino group but lacks the azo linkage.
3-Methyl-1,3,4-thiadiazolium chloride: Similar thiadiazolium core but different substituents.
Uniqueness
5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) is unique due to the combination of its structural features, including the thiadiazolium ring, azo linkage, and multiple amino groups. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
83984-92-3 |
|---|---|
分子式 |
C17H27N6S.Cl3Zn C17H27Cl3N6SZn |
分子量 |
519.2 g/mol |
IUPAC 名称 |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;trichlorozinc(1-) |
InChI |
InChI=1S/C17H27N6S.3ClH.Zn/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;;;;/h8-13H,1-7H3;3*1H;/q+1;;;;+2/p-3 |
InChI 键 |
VAPRHDPLMDUQLM-UHFFFAOYSA-K |
规范 SMILES |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.Cl[Zn-](Cl)Cl |
相关CAS编号 |
93783-70-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)


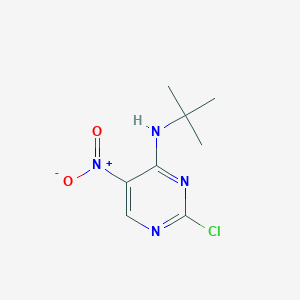





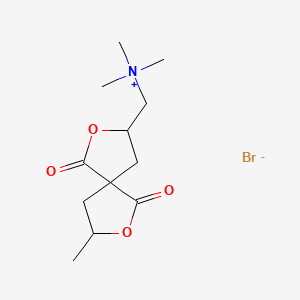
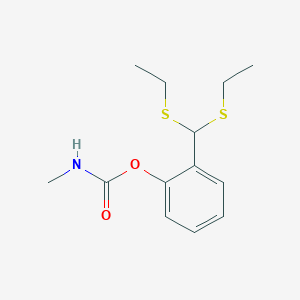
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
